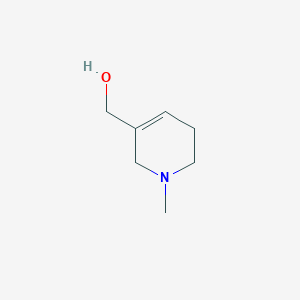

1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol

Übersicht

Beschreibung

1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol is a heterocyclic organic compound that belongs to the class of tetrahydropyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the use of Bronsted acidic ionic liquids as catalysts, which facilitate the formation of the tetrahydropyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The hydroxymethyl group (-CH<sub>2</sub>OH) participates in esterification and oxidation reactions, though direct experimental data for this compound remain limited. Comparative studies on analogues suggest:

| Reaction Type | Typical Conditions | Expected Product |

|---|---|---|

| Esterification | Acetic anhydride, catalytic H<sub>2</sub>SO<sub>4</sub> | 3-(Acetoxymethyl) derivative |

| Oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Carboxylic acid derivative |

Structural Constraints :

The tetrahydropyridine ring’s partial unsaturation (positions 2,5) may influence regioselectivity in electrophilic addition reactions .

Pharmacological Derivatization Pathways

While not strictly chemical reactions, structure-activity relationship (SAR) studies reveal:

-

AChE Inhibition : Analogues with electron-withdrawing groups (e.g., -CF<sub>3</sub> at position 4) show enhanced activity (IC<sub>50</sub> = 49.5–52.1 nM) compared to unsubstituted derivatives .

-

Metabolic Stability : The hydroxymethyl group increases polarity, potentially improving blood-brain barrier permeability relative to fully aromatic analogues .

Comparative Reactivity with Structural Analogues

The compound’s behavior diverges from related heterocycles:

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| 1-Methylpiperidine | Fully saturated ring | Lower susceptibility to oxidation |

| 3-Hydroxypyridine | Aromatic ring | Increased acidity of hydroxyl group (pK<sub>a</sub> ~8.5) |

| N-Methylpyrrolidinemethanol | Five-membered ring | Faster ring-opening in strong acids |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-MeTHP exhibits properties that make it a candidate for therapeutic use, particularly in neurological disorders.

Muscarinic Receptor Agonism

Research indicates that compounds related to the tetrahydropyridine structure can act as muscarinic receptor agonists , which are crucial in treating conditions like Alzheimer's disease and other cholinergic deficits. The binding profiles of these compounds reveal their utility as pharmaceuticals that mimic acetylcholine function via action at muscarinic receptors. This agonist activity is beneficial in enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

Table 1: Muscarinic Receptor Binding Affinities of Tetrahydropyridine Derivatives

| Compound | Binding Affinity (Ki) | Therapeutic Potential |

|---|---|---|

| 1-Methyl-1,2,5,6-tetrahydropyridine | 0.34 µM | Alzheimer's treatment |

| Bis-alkyloxy derivatives | Varies | Pain management |

Neuroprotective Effects

1-MeTHP has been shown to possess neuroprotective effects against neurotoxicity induced by compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause Parkinson's-like symptoms in animal models. Studies have demonstrated that pre-treatment with 1-MeTHP can prevent bradykinesia and other motor deficits associated with MPTP treatment .

Case Study: Neuroprotection in MPTP-Treated Mice

- Objective : To assess the neuroprotective effects of 1-MeTHP.

- Method : Mice were administered MPTP and subsequently treated with varying doses of 1-MeTHP.

- Results : Significant reduction in motor deficits was observed in treated mice compared to controls.

Analytical Chemistry Applications

In analytical chemistry, 1-MeTHP has been utilized in the development of sensitive detection methods for related compounds.

Detection Methods

Recent advancements include the use of liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) for the quantification of 1-MeTHP and its metabolites in biological samples. This method allows for precise measurement of low concentrations of these compounds in tissues such as brain and liver .

Table 2: Detection Limits and Recovery Rates

| Compound | Detection Limit (ng/mL) | Recovery Rate (%) |

|---|---|---|

| 1-MeTHP | 0.01 | >94.1 |

| TIQ | 0.10 | >93.2 |

Wirkmechanismus

The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes and pathways, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.

Uniqueness: 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol (MTPM) is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

MTPM is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities. The molecular formula for MTPM is , and it features a tetrahydropyridine ring with a hydroxymethyl group at the 3-position. This structural configuration is critical for its interaction with biological targets.

Neuroprotective Effects

Research indicates that MTPM exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. The compound has been shown to mitigate oxidative stress and prevent neuronal apoptosis. For instance, studies have demonstrated that MTPM can reduce the levels of reactive oxygen species (ROS) in neuronal cells exposed to neurotoxic agents .

Antioxidant Properties

MTPM has been evaluated for its antioxidant capabilities. In vitro assays reveal that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This property is crucial for protecting cells from oxidative damage.

Antimicrobial Activity

The compound also displays antimicrobial activity against various pathogens. In laboratory studies, MTPM has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that MTPM could serve as a potential lead compound for developing new antimicrobial agents .

The biological effects of MTPM are primarily attributed to its ability to modulate several signaling pathways:

- Inhibition of Apoptosis : MTPM appears to inhibit caspase activation, which plays a pivotal role in the apoptotic pathway. This inhibition helps preserve neuronal integrity under stress conditions .

- Reduction of Inflammation : The compound has been reported to downregulate pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism that may contribute to its neuroprotective effects .

- Interaction with Receptors : Preliminary studies suggest that MTPM may interact with specific receptors involved in neurotransmission, although further research is needed to elucidate these interactions fully.

Case Studies

Several studies have highlighted the efficacy of MTPM in various biological contexts:

- Neuroprotection in Animal Models : In a murine model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), administration of MTPM significantly improved motor function and reduced dopaminergic neuron loss .

- Antimicrobial Efficacy : A study examining the antimicrobial properties of MTPM found it effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL. This suggests potential applications in treating infections caused by resistant strains .

- Oxidative Stress Reduction : In vitro experiments demonstrated that MTPM treatment led to a significant decrease in lipid peroxidation levels in neuronal cultures exposed to oxidative stressors, reinforcing its role as an antioxidant agent .

Data Summary

The following table summarizes key findings related to the biological activities of MTPM:

Eigenschaften

IUPAC Name |

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h3,9H,2,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIGSQGZRKTPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.